molecular formula C18H11N3O4 B14514125 2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one CAS No. 62820-61-5

2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one

Cat. No.: B14514125
CAS No.: 62820-61-5
M. Wt: 333.3 g/mol
InChI Key: SJHNNNYFIKMPPA-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core substituted with furan and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.

    Substitution Reactions: The furan and nitrophenyl groups are introduced through substitution reactions. For example, the furan group can be introduced via a Suzuki coupling reaction, while the nitrophenyl group can be introduced through a nitration reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino-substituted quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

2-(Furan-2-yl)-3-(3-nitrophenyl)quinazolin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Material Science: Use in the development of organic semiconductors and light-emitting materials.

    Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-(Furan-

Properties

CAS No.

62820-61-5

Molecular Formula

C18H11N3O4

Molecular Weight

333.3 g/mol

IUPAC Name

2-(furan-2-yl)-3-(3-nitrophenyl)quinazolin-4-one

InChI

InChI=1S/C18H11N3O4/c22-18-14-7-1-2-8-15(14)19-17(16-9-4-10-25-16)20(18)12-5-3-6-13(11-12)21(23)24/h1-11H

InChI Key

SJHNNNYFIKMPPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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